molecular formula C7H12 B1196662 Norbornane CAS No. 279-23-2

Norbornane

Cat. No. B1196662
CAS RN: 279-23-2
M. Wt: 96.17 g/mol
InChI Key: UMRZSTCPUPJPOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Norbornane and its derivatives can be synthesized through several methods. One efficient synthesis route involves the photobromination of norbornadiene, leading to hexabromonorbornane, which upon further reactions yields various substituted norbornadienes (Adam et al., 2002). Another approach uses norbornene dicarboxylic acid benzyl monoester as a starting point to develop unsymmetrical norbornane scaffolds, emphasizing the compound's versatility in creating complex molecular architectures (Hackenberger et al., 2004).

Molecular Structure Analysis

The norbornane structure is characterized by its high degree of preorganization, which is essential for specific applications in supramolecular chemistry. Its rigid, well-defined 3D shape allows for precise interactions with various chemical entities, making it an ideal scaffold for designing receptors and other molecular recognition systems. This preorganization is highlighted in research exploring norbornane-based hosts for anions, where the compound's geometry is tailored for specific guest interactions (Lowe et al., 2013).

Chemical Reactions and Properties

Norbornane's chemical properties are influenced by its strained bicyclic structure, which imparts reactivity towards various chemical transformations. Studies have shown its utility in creating complex fused heterocycles through 1,3-dipolar additions, demonstrating the compound's reactivity and versatility in synthetic organic chemistry (Oakland & Scheinmann, 1973). Moreover, norbornane serves as a precursor for antibacterial agents, showcasing its potential in medicinal chemistry (Hickey et al., 2015).

Scientific Research Applications

1. Synthetic Chemistry

  • Summary of the application : Norbornane derivatives are often used as building blocks in the synthesis of complex organic molecules . The structural rigidity and reactivity of norbornane make it an attractive choice for many synthetic strategies .
  • Methods of application : Norbornane can be synthesized using a number of methods, with the most prevalent one being the Diels-Alder reaction . This reaction is a cycloaddition reaction between a conjugated diene and an alkene, or dienophile. Norbornene, a derivative of norbornane, is commonly used as the dienophile, forming norbornane upon hydrogenation .
  • Results or outcomes : The unique structure and properties of norbornane underpin its application in a variety of scientific areas, including synthetic chemistry .

2. Materials Science

  • Summary of the application : Polymers derived from norbornane exhibit a range of desirable properties such as high strength and thermal stability . These polymers find applications in diverse areas from coatings and adhesives to high-performance plastics .
  • Results or outcomes : The use of norbornane in materials science has led to the development of high-performance materials with a range of desirable properties .

3. Medicinal Chemistry

  • Summary of the application : The norbornene scaffold has arisen as a promising structure in medicinal chemistry due to its possible therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention .
  • Results or outcomes : The use of norbornane in medicinal chemistry has led to the development of potential chemotherapeutic agents .

4. Biochemistry

  • Summary of the application : The norbornene scaffold has arisen as a promising structure in medicinal chemistry due to its possible therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention .
  • Results or outcomes : The use of norbornane in biochemistry has led to the development of potential chemotherapeutic agents .

5. Environmental Science

  • Summary of the application : Norbornane-based covalent organic frameworks (COFs) hold significant promise for application in gas separation because of their high Brunauer–Emmett–Teller surface area and narrow pore-size distribution, which enable selective separation .
  • Methods of application : The porosity and separation performance of COFs have been finely tuned by structurally modifying the starting materials .
  • Results or outcomes : The use of norbornane in environmental science has led to the development of high-performance materials with a range of desirable properties .

6. Nanotechnology

  • Summary of the application : The unique properties of norbornene-derived polymers have spurred interest in their application in the field of nanotechnology, including the fabrication of nanostructures and nanodevices .
  • Results or outcomes : The use of norbornane in nanotechnology has led to the development of potential nanodevices .

properties

IUPAC Name

bicyclo[2.2.1]heptane
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InChI

InChI=1S/C7H12/c1-2-7-4-3-6(1)5-7/h6-7H,1-5H2
Source PubChem
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InChI Key

UMRZSTCPUPJPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12
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DSSTOX Substance ID

DTXSID4075376
Record name Bicyclo[2.2.1]heptane
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Molecular Weight

96.17 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name Bicyclo[2.2.1]heptane
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Vapor Pressure

33.0 [mmHg]
Record name Bicyclo[2.2.1]heptane
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Product Name

Norbornane

CAS RN

279-23-2
Record name Norbornane
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Record name Bicyclo(2.2.1)heptane
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Record name NORBORNANE
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Record name BICYCLO(2.2.1)HEPTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,900
Citations
JF Chiang, CF Wilcox Jr, SH Bauer - Journal of the American …, 1968 - ACS Publications
… the structure of norbornane;6 a host of compounds which incorporated the norbornane skeleton has been … The structure of norbornane as derived from this study is shown in Figure 10. …
Number of citations: 139 pubs.acs.org
M Dejmek, M Šála, H Hřebabecký, M Dračínský… - Bioorganic & Medicinal …, 2015 - Elsevier
We report on the synthesis of novel conformationally locked nucleoside and nucleotide derivatives, which are structurally closely related to clinically used antivirals such as didanosine …
Number of citations: 23 www.sciencedirect.com
S Kumar, MA Abdulhamid, ADD Wonanke… - Nanoscale, 2022 - pubs.rsc.org
Covalent organic frameworks (COFs) have emerged as a new class of crystalline porous materials with distinct structural features, such as uniform pore distribution, tunable architecture, …
Number of citations: 19 pubs.rsc.org
NL Allinger, HJ Geise, W Pyckhout… - Journal of the …, 1989 - ACS Publications
… Norbornane. This ring system is an important one, and many norbornane derivatives have had their structures determined by various methods. Our evaluation of previous structural data …
Number of citations: 107 pubs.acs.org
EC Kooyman, GC Vegter - Tetrahedron, 1958 - Elsevier
The free-radical halogenation of norbornane gives mainly … norbornane and cyclohexane indicate that the methylene groups in cyclohexane and in the six-membered ring of norbornane …
Number of citations: 100 www.sciencedirect.com
CR Castro, R Dutler, A Rauk, H Wieser - Journal of Molecular Structure …, 1987 - Elsevier
The structures of norbornane, norbornene, norbornadiene, 7-oxanorbornane, and 7-thianorbornane were completely determined by analytical gradient techniques in conjunction with …
Number of citations: 11 www.sciencedirect.com
A Yokozeki, K Kuchitsu - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
The structures of norbornane and norbornadiene in the gas phase have been investigated by electron diffraction. For the most probable models the r g bond lengths and the bond …
Number of citations: 165 www.journal.csj.jp
JA Berson, JS Walia, A Remanick… - Journal of the …, 1961 - ACS Publications
… for forty-six norbornane derivatives byconversion of 2-… gives incorrect predictions for six norbornane derivatives, the … of a number of norbornane derivatives. We anticipated that these …
Number of citations: 164 pubs.acs.org
O Castano, R Notario, JLM Abboud… - The Journal of …, 1999 - ACS Publications
Norbornane (1), 2-norbornene (2), 2,5-norbornadiene (3), cubane (4), and adamantane (5) are large molecules for high-order computational studies and are subject to widely different …
Number of citations: 24 pubs.acs.org
R Lesyk, B Zimenkovsky, D Atamanyuk… - Bioorganic & medicinal …, 2006 - Elsevier
… and lipophilic moiety like norbornane. Moreover the norbornane moiety could potentially … [1,3]thiazol-2-one derivatives with a norbornane fragment. Docking and QSAR studies of the …
Number of citations: 137 www.sciencedirect.com

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